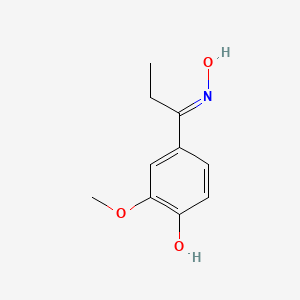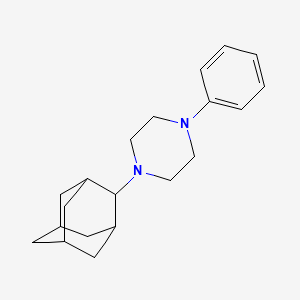
1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime, also known as carvacrol oxime, is a chemical compound with the molecular formula C10H13NO2. It is a derivative of carvacrol, a natural phenol found in many essential oils. Carvacrol oxime has gained attention in scientific research due to its potential therapeutic applications, particularly in the areas of cancer treatment and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime in cancer cells is not fully understood. However, studies have suggested that it may induce cell death through the activation of apoptosis, a process of programmed cell death. Carvacrol oxime has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Carvacrol oxime has been shown to have antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. Additionally, 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime has been shown to have a broad spectrum of anti-cancer activity, making it a potentially useful agent for treating various types of cancer. However, one limitation of using 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
Future research on 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime could focus on its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime in cancer cells and to identify potential biomarkers for predicting its efficacy. Finally, clinical trials are needed to determine the safety and efficacy of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime in humans.
Métodos De Síntesis
Carvacrol oxime can be synthesized through a multi-step process starting with 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime as the starting material. The synthesis involves the conversion of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime to carvacryl chloride, which is then reacted with hydroxylamine hydrochloride to yield carvacryl oxime. The final step involves the reduction of carvacryl oxime to 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime using sodium borohydride.
Aplicaciones Científicas De Investigación
Carvacrol oxime has been studied for its potential anti-cancer properties. In vitro studies have shown that 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime can induce cell death in various cancer cell lines, including breast, colon, and prostate cancer cells. Additionally, 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Propiedades
IUPAC Name |
4-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-8(11-13)7-4-5-9(12)10(6-7)14-2/h4-6,12-13H,3H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXKXNFSANJLNY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC(=C(C=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC(=C(C=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6118047.png)
![1,5-dimethyl-9-oxo-N,N'-diphenyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B6118054.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B6118059.png)
![(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6118081.png)
![1-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6118086.png)
![N,N-diisopropyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6118090.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6118091.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6118106.png)
![N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B6118114.png)


![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6118132.png)
![N-(2-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6118138.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B6118141.png)